molecular formula C8H9NO5 B14568866 5-(2-Nitroethyl)benzene-1,2,4-triol CAS No. 61435-55-0

5-(2-Nitroethyl)benzene-1,2,4-triol

Cat. No.: B14568866
CAS No.: 61435-55-0
M. Wt: 199.16 g/mol
InChI Key: LJQGHZJRTCKQRA-UHFFFAOYSA-N
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Description

5-(2-Nitroethyl)benzene-1,2,4-triol is an organic compound with the molecular formula C8H9NO5 It consists of a benzene ring substituted with a nitroethyl group and three hydroxyl groups at positions 1, 2, and 4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Nitroethyl)benzene-1,2,4-triol typically involves the nitration of benzene derivatives followed by the introduction of hydroxyl groups. One common method is the nitration of ethylbenzene to form 2-nitroethylbenzene, which is then subjected to hydroxylation reactions to introduce the hydroxyl groups at the desired positions.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and hydroxylation processes. These processes are optimized for high yield and purity, often using catalysts and controlled reaction conditions to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

5-(2-Nitroethyl)benzene-1,2,4-triol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Catalytic hydrogenation or reagents like tin(II) chloride (SnCl2) can be employed.

    Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.

Major Products Formed

    Oxidation: Quinones and related compounds.

    Reduction: Amino derivatives.

    Substitution: Various substituted benzene derivatives depending on the nucleophile used.

Scientific Research Applications

5-(2-Nitroethyl)benzene-1,2,4-triol has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-(2-Nitroethyl)benzene-1,2,4-triol involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates, which can interact with cellular components. The hydroxyl groups can form hydrogen bonds and participate in redox reactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    2-Nitroethylbenzene: Lacks the hydroxyl groups, making it less reactive in certain chemical reactions.

    Benzene-1,2,4-triol: Lacks the nitroethyl group, affecting its chemical and biological properties.

Uniqueness

5-(2-Nitroethyl)benzene-1,2,4-triol is unique due to the presence of both the nitroethyl group and multiple hydroxyl groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

61435-55-0

Molecular Formula

C8H9NO5

Molecular Weight

199.16 g/mol

IUPAC Name

5-(2-nitroethyl)benzene-1,2,4-triol

InChI

InChI=1S/C8H9NO5/c10-6-4-8(12)7(11)3-5(6)1-2-9(13)14/h3-4,10-12H,1-2H2

InChI Key

LJQGHZJRTCKQRA-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1O)O)O)CC[N+](=O)[O-]

Origin of Product

United States

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